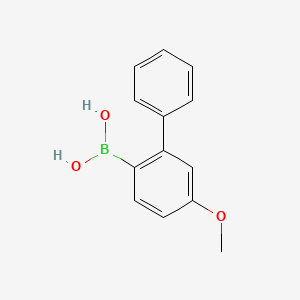
6-Amino-3-(2-methylpropyl)-2(3H)-benzoxazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-3-(2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This compound is characterized by the presence of an amino group, a methylpropyl group, and a dihydrobenzoxazol-2-one structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-(2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditions For instance, the reaction of 2-aminophenol with an appropriate isocyanate can lead to the formation of the benzoxazole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
6-amino-3-(2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
6-amino-3-(2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-amino-3-(2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The amino group and the benzoxazole ring play crucial roles in its reactivity and binding to target molecules. The exact mechanism may vary depending on the specific application and the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 6-amino-3-(2-methylpropyl)-2,3-dihydro-1,3-benzoxazole
- 6-amino-3-(2-methylpropyl)-2,3-dihydro-1,3-benzoxazolin-2-one
Uniqueness
6-amino-3-(2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its specific substitution pattern and the presence of the dihydrobenzoxazol-2-one structure
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
6-amino-3-(2-methylpropyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-7(2)6-13-9-4-3-8(12)5-10(9)15-11(13)14/h3-5,7H,6,12H2,1-2H3 |
Clave InChI |
NNNCFXBPDPXLTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C2=C(C=C(C=C2)N)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[2-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B13543445.png)


![4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol](/img/structure/B13543478.png)




